1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features both a piperidine and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with maleic anhydride, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Pyrrole: A five-membered heterocycle with one nitrogen atom, found in many natural products and pharmaceuticals.
Piperidin-4-yl derivatives: Compounds containing the piperidin-4-yl group, which are used in various medicinal chemistry applications
Uniqueness
1-(Piperidin-4-YL)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its combination of piperidine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-piperidin-4-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C9H12N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h1-2,7,10H,3-6H2 |
InChI Key |
WPBUISBVAWHLGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C(=O)C=CC2=O |
Origin of Product |
United States |
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